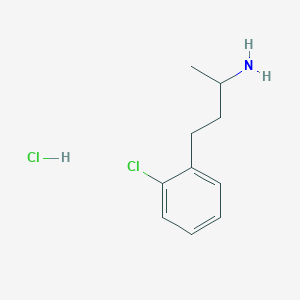

SK609

Description

Properties

IUPAC Name |

4-(2-chlorophenyl)butan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14ClN.ClH/c1-8(12)6-7-9-4-2-3-5-10(9)11;/h2-5,8H,6-7,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVCYSMVSGDVJQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC1=CC=CC=C1Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1092797-77-7 | |

| Record name | Benzenepropanamine, 2-chloro-α-methyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1092797-77-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

SK609: A Technical Guide to a Biased Dopamine D3 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

SK609 is a novel and selective dopamine D3 receptor (D3R) agonist that exhibits significant biased signaling, preferentially activating G-protein-dependent pathways over β-arrestin recruitment.[1][2] This unique pharmacological profile, coupled with its activity as a norepinephrine transporter (NET) inhibitor, has positioned this compound as a compound of interest for therapeutic development, particularly in the context of neurocognitive and motor disorders such as Parkinson's disease.[3][4] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, functional efficacy, and selectivity. Detailed experimental protocols for key in vitro and in vivo assays are presented, along with visualizations of its signaling pathway and experimental workflows to facilitate further research and development.

Introduction

Dopamine receptors are critical mediators of numerous physiological processes in the central nervous system. The D3 receptor, in particular, has emerged as a promising target for the treatment of various neurological and psychiatric conditions. This compound is a small molecule that has been characterized as a potent and selective agonist for the D3R with a distinct signaling bias.[1][5] Unlike many conventional dopamine agonists, this compound shows a preference for activating G-protein-mediated signaling cascades while minimally engaging the β-arrestin pathway.[3] This biased agonism is a desirable characteristic as it may lead to a reduction in the side effects commonly associated with dopamine receptor activation, such as receptor desensitization and tolerance.[1][5] Furthermore, this compound's dual action as a norepinephrine transporter inhibitor suggests a potential for synergistic effects in treating complex disorders with both dopaminergic and noradrenergic deficits.[3][6]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound, providing a clear comparison of its binding and functional properties.

Table 1: Binding Affinity of this compound at Dopamine Receptors

| Receptor Subtype | Binding Affinity (Ki) | Method | Reference |

| Dopamine D3 | ~283 nM (Ki-H) | Radioligand Binding Assay | [3] |

| Dopamine D2 | > 10 µM | Radioligand Binding Assay | [1][5] |

| Dopamine D1 | > 10 µM | Radioligand Binding Assay | [1][5] |

| Dopamine D4 | > 10 µM | Radioligand Binding Assay | [1][5] |

| Dopamine D5 | > 10 µM | Radioligand Binding Assay | [1][5] |

Note: Ki-H refers to the high-affinity state of the receptor.

Table 2: Functional Efficacy and Potency of this compound

| Assay | Parameter | Value | Cell Line | Reference |

| G-protein Signaling | EC50 | 1.1 µM | - | [2] |

| β-arrestin Recruitment | EC50 | 50.2 µM | - | [2] |

| ERK1/2 Phosphorylation | EC50 | ~1 µM | CHO-D3R | [7] |

| Norepinephrine Transporter (NET) Inhibition | IC50 | ~570 nM | - | [3] |

Signaling Pathway of this compound at the D3 Receptor

This compound acts as a biased agonist at the dopamine D3 receptor, primarily activating the Gαi/o-protein coupled signaling cascade. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent modulation of downstream effectors, including the activation of the ERK1/2 signaling pathway. A key feature of this compound is its minimal recruitment of β-arrestin-2, which is often associated with receptor desensitization and internalization.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol details the measurement of Extracellular signal-Regulated Kinase (ERK) 1 and 2 phosphorylation in response to this compound treatment, a key downstream indicator of G-protein-mediated D3R activation.[8][9][10]

Objective: To quantify the increase in phosphorylated ERK1/2 (p-ERK1/2) in cells expressing the D3 receptor following stimulation with this compound.

Materials:

-

CHO-K1 cells stably expressing human dopamine D3 receptors (CHO-D3R).

-

Cell culture medium (e.g., DMEM/F-12) with appropriate supplements.

-

Serum-free medium.

-

This compound.

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

-

BCA protein assay kit.

-

SDS-PAGE gels.

-

PVDF membranes.

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Rabbit anti-total-ERK1/2.

-

HRP-conjugated anti-rabbit secondary antibody.

-

Chemiluminescent substrate.

-

Imaging system for chemiluminescence detection.

Procedure:

-

Cell Culture and Plating: Culture CHO-D3R cells to ~80-90% confluency. Seed cells into 6-well plates and allow them to adhere overnight.

-

Serum Starvation: Replace the growth medium with serum-free medium and incubate for at least 4 hours to reduce basal ERK1/2 phosphorylation.

-

Agonist Treatment: Treat the cells with varying concentrations of this compound (or vehicle control) for a predetermined optimal time (e.g., 5-15 minutes) at 37°C.

-

Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

-

Sample Preparation: Mix the lysates with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE and Western Blotting:

-

Load equal amounts of protein per lane onto an SDS-PAGE gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against p-ERK1/2 overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again three times with TBST.

-

-

Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody against total ERK1/2.

-

Data Analysis: Quantify the band intensities for p-ERK1/2 and total ERK1/2. Calculate the ratio of p-ERK1/2 to total ERK1/2 for each sample and normalize to the vehicle control.

β-arrestin Recruitment Assay (PathHunter® Assay)

This protocol describes a method to quantify the recruitment of β-arrestin-2 to the D3 receptor upon agonist stimulation using the DiscoverX PathHunter® eXpress β-Arrestin GPCR Assay.[11][12][13][14][15]

Objective: To measure the potency and efficacy of this compound in inducing the interaction between the D3 receptor and β-arrestin-2.

Materials:

-

PathHunter® eXpress D3R β-Arrestin CHO-K1 cells.

-

Cell Plating Reagent.

-

This compound.

-

PathHunter® Detection Reagents.

-

White, clear-bottom 96-well or 384-well assay plates.

-

Luminometer.

Procedure:

-

Cell Preparation: Thaw the cryopreserved PathHunter® cells according to the manufacturer's protocol and resuspend in the provided Cell Plating Reagent.

-

Cell Plating: Dispense the cell suspension into the wells of the assay plate.

-

Compound Preparation: Prepare serial dilutions of this compound in the appropriate assay buffer.

-

Agonist Addition: Add the diluted this compound or vehicle control to the respective wells.

-

Incubation: Incubate the plate for 90 minutes at 37°C.

-

Detection:

-

Prepare the PathHunter® Detection Reagent mixture according to the manufacturer's instructions.

-

Add the detection reagent mixture to each well.

-

Incubate the plate at room temperature for 60 minutes in the dark.

-

-

Signal Measurement: Read the chemiluminescent signal using a luminometer.

-

Data Analysis: Plot the luminescence signal against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax values.

Experimental Workflow: In Vivo Microdialysis

The following diagram illustrates a typical workflow for an in vivo microdialysis experiment to assess the effects of this compound on extracellular dopamine and norepinephrine levels in the brain of a freely moving rodent.[16][17][18][19][20]

Conclusion

This compound represents a significant advancement in the development of dopamine D3 receptor agonists due to its pronounced biased signaling profile and dual activity as a norepinephrine transporter inhibitor. The data and protocols presented in this technical guide offer a comprehensive resource for researchers in the field of pharmacology and drug development. The unique properties of this compound, particularly its ability to selectively engage G-protein signaling with minimal β-arrestin recruitment, suggest a therapeutic potential with an improved side-effect profile compared to non-biased dopamine agonists. Further investigation into the in vivo efficacy and safety of this compound is warranted to fully elucidate its therapeutic utility for a range of neurological and psychiatric disorders.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. rndsystems.com [rndsystems.com]

- 3. A novel Dopamine D3R agonist this compound with norepinephrine transporter inhibition promotes improvement in cognitive task performance in rodent and non-human primate models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a novel dopamine D3 receptor agonist and norepinephrine transporter blocker with putative pro-cognitive actions, does not induce psychostimulant-like increases in risky choice during probabilistic discounting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Collection - Functional Characterization of a Novel Series of Biased Signaling Dopamine D3 Receptor Agonists - ACS Chemical Neuroscience - Figshare [figshare.com]

- 6. researchgate.net [researchgate.net]

- 7. Functional Characterization of a Novel Series of Biased Signaling Dopamine D3 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]

- 11. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. cosmobio.co.jp [cosmobio.co.jp]

- 13. PathHunter® eXpress CCR7 CHO-K1 β-Arrestin GPCR Assay [discoverx.com]

- 14. PathHunter® eXpress GIPR CHO-K1 β-Arrestin GPCR Assay [discoverx.com]

- 15. cosmobio.co.jp [cosmobio.co.jp]

- 16. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Brain Microdialysis in Freely Moving Animals | Springer Nature Experiments [experiments.springernature.com]

- 19. In vivo microdialysis for nonapeptides in rat brain--a practical guide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling SK609: A Technical Guide to its Dual-Action Mechanism as a Norepinephrine Transporter Inhibitor and Dopamine D3 Receptor Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

SK609 is a novel small molecule that has garnered significant interest within the neuroscience and drug development communities. Its unique pharmacological profile, characterized by the dual mechanism of norepinephrine transporter (NET) inhibition and selective dopamine D3 receptor agonism, presents a promising avenue for the development of pro-cognitive therapeutics. Notably, this compound is distinguished by its lack of affinity for the dopamine transporter (DAT), a characteristic that may mitigate the psychostimulant-like side effects often associated with other catecholaminergic agents.[1][2] This technical guide provides an in-depth overview of the core pharmacology of this compound, focusing on its interaction with the norepinephrine transporter. It is intended to serve as a comprehensive resource for researchers and drug development professionals, offering detailed experimental protocols, quantitative data, and visual representations of key pathways and workflows.

Quantitative Data Presentation

The following tables summarize the key quantitative parameters defining the in vitro potency and in vivo neurochemical effects of this compound. This data is crucial for understanding its efficacy and selectivity.

Table 1: In Vitro Potency and Selectivity of this compound

| Target | Parameter | Value | Reference Compound (Desipramine) Ki (nM) |

| Norepinephrine Transporter (NET) | IC50 | ~570 nM | 1.1 |

| Dopamine D3 Receptor | EC50 | ~283 nM | - |

| Dopamine Transporter (DAT) | Affinity | No affinity | >10,000 |

| Serotonin Transporter (SERT) | - | Data not available | 129 |

Note: IC50 (Half-maximal inhibitory concentration) is the concentration of a drug that is required for 50% inhibition in vitro. EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half-maximal response. Ki (Inhibition constant) is an indication of how potent an inhibitor is; it is the concentration required to produce half maximum inhibition. Lower values indicate higher potency and affinity.

Table 2: In Vivo Neurochemical Effects of this compound in the Prefrontal Cortex (PFC)

| Neurotransmitter | Change from Baseline | Animal Model |

| Norepinephrine (NE) | ~300% increase | Rat |

| Dopamine (DA) | 150% increase | Rat |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the interaction of this compound with the norepinephrine transporter.

In Vitro Norepinephrine Transporter (NET) Inhibition Assay (Radiolabeled Norepinephrine Uptake)

This assay determines the ability of a test compound to inhibit the reuptake of norepinephrine into cells expressing the norepinephrine transporter.

a. Cell Culture and Membrane Preparation:

-

Cell Line: Human Embryonic Kidney (HEK293) cells stably transfected with the human norepinephrine transporter (hNET).

-

Culture Conditions: Culture cells to confluency in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (100 µg/mL), and a selection antibiotic (e.g., G418, 500 µg/mL) at 37°C in a humidified atmosphere of 5% CO2.

-

Membrane Preparation:

-

Wash confluent cells with ice-cold phosphate-buffered saline (PBS).

-

Harvest cells by scraping and centrifuge at 500 x g for 10 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold assay buffer (50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Homogenize the cell suspension using a glass-Teflon homogenizer or sonication.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C.

-

Discard the supernatant and resuspend the membrane pellet in fresh, ice-cold assay buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford).

-

Store membrane aliquots at -80°C until use.[3]

-

b. Uptake Inhibition Assay:

-

Materials:

-

HEK293-hNET cell membranes

-

[³H]-Norepinephrine (radiolabeled)

-

Test compound (this compound) and reference compound (e.g., Desipramine)

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

-

Wash Buffer: Ice-cold Assay Buffer

-

Scintillation cocktail

-

96-well microplates

-

Glass fiber filter mats (pre-soaked in 0.3% polyethyleneimine)

-

Cell harvester

-

Liquid scintillation counter

-

-

Procedure:

-

Prepare serial dilutions of this compound and the reference compound in assay buffer.

-

In a 96-well plate, add the following to each well in triplicate:

-

Total Uptake: Assay buffer, [³H]-Norepinephrine (final concentration ~10 nM), and cell membrane preparation (20-40 µg of protein).

-

Non-specific Uptake: A high concentration of a known NET inhibitor (e.g., 10 µM Desipramine), [³H]-Norepinephrine, and cell membrane preparation.

-

Test Compound: this compound dilution, [³H]-Norepinephrine, and cell membrane preparation.

-

-

Initiate the uptake by adding the [³H]-Norepinephrine.

-

Incubate the plate at room temperature for 10-20 minutes.

-

Terminate the assay by rapid filtration through the pre-soaked glass fiber filter mats using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.[4]

-

Dry the filter mats and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

c. Data Analysis:

-

Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.

-

Plot the percentage of specific uptake against the logarithm of the test compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

In Vivo Microdialysis for Measurement of Extracellular Neurotransmitters

This technique allows for the in vivo measurement of neurotransmitter levels in specific brain regions of freely moving animals.

a. Surgical Procedure:

-

Animals: Adult male Sprague-Dawley rats.

-

Anesthesia: Anesthetize the rats with isoflurane.

-

Stereotaxic Surgery:

-

Place the anesthetized rat in a stereotaxic frame.

-

Implant a guide cannula targeting the medial prefrontal cortex (mPFC) using stereotaxic coordinates (e.g., AP +3.2 mm, ML ±0.6 mm, DV -2.5 mm from bregma).[5]

-

Secure the guide cannula to the skull with dental cement.

-

Allow the animals to recover for at least 5-7 days post-surgery.

-

b. Microdialysis Procedure:

-

Probe Insertion: On the day of the experiment, insert a microdialysis probe (e.g., 2-mm membrane) through the guide cannula into the mPFC.

-

Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min) using a microinfusion pump.[6]

-

Sample Collection: After a stabilization period of at least 2 hours, collect dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials containing an antioxidant solution (e.g., perchloric acid).[5]

-

Drug Administration: Administer this compound (e.g., 4 mg/kg, intraperitoneally) after collecting stable baseline samples.[1]

-

Sample Analysis: Analyze the collected dialysate samples for norepinephrine and dopamine concentrations using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

c. Data Analysis:

-

Quantify the concentration of each neurotransmitter in the dialysate samples.

-

Express the post-drug administration neurotransmitter levels as a percentage of the average baseline levels.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts related to norepinephrine transporter inhibition and the experimental workflow for characterizing novel NET inhibitors.

Caption: Signaling pathway of norepinephrine transporter (NET) inhibition by this compound.

Caption: Experimental workflow for characterizing a novel NET inhibitor like this compound.

Conclusion

This compound represents a significant advancement in the pursuit of novel therapeutics for cognitive dysfunction. Its dual-action mechanism, combining NET inhibition with selective D3 receptor agonism, and its notable lack of DAT affinity, positions it as a promising candidate with a potentially favorable side-effect profile.[1][2] The data and protocols presented in this technical guide offer a comprehensive foundation for further research and development of this compound and similar compounds. The continued investigation into its precise molecular interactions and downstream signaling effects will be critical in fully elucidating its therapeutic potential.

References

- 1. This compound, a novel dopamine D3 receptor agonist and norepinephrine transporter blocker with putative pro-cognitive actions, does not induce psychostimulant-like increases in risky choice during probabilistic discounting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

- 3. benchchem.com [benchchem.com]

- 4. Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vivo Microdialysis Shows Differential Effects of Prenatal Protein Malnutrition and Stress on Norepinephrine, Dopamine, and Serotonin Levels in Rat Orbital Frontal Cortex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

SK609 for Cognitive Enhancement: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

SK609 is a novel investigational compound with a unique dual mechanism of action that has shown promise in preclinical models for cognitive enhancement, particularly in the context of neurodegenerative disorders such as Parkinson's disease. This technical guide provides a comprehensive overview of the pharmacology, preclinical efficacy, and proposed mechanism of action of this compound, intended for an audience of researchers, scientists, and drug development professionals.

1. Core Pharmacology and Mechanism of Action

This compound is a selective, G-protein biased agonist of the dopamine D3 receptor (D3R) and a potent inhibitor of the norepinephrine transporter (NET).[1][2] This dual activity leads to the modulation of dopaminergic and noradrenergic neurotransmission in key brain regions associated with cognition, such as the prefrontal cortex.[1][3]

Unlike traditional psychostimulants such as amphetamine and methylphenidate, this compound has no significant affinity for the dopamine transporter (DAT), which may account for its favorable side-effect profile, including a lack of psychostimulant-like increases in spontaneous locomotor activity.[4][5][6] The G-protein bias at the D3R suggests a signaling pathway that may differ from unbiased agonists, potentially contributing to its unique therapeutic effects.[1]

Pharmacological Profile of this compound

| Parameter | Value | Reference |

| Dopamine D3 Receptor (D3R) Agonism | ||

| EC50 (high-affinity sites) | ~283 nM | [1] |

| G-protein to β-arrestin ligand bias | 4.6 | [1] |

| β-arrestin recruitment | < 30% | [1] |

| Norepinephrine Transporter (NET) Inhibition | ||

| IC50 | ~570 nM | [1] |

| Pharmacokinetics | ||

| Oral Bioavailability | 98% | [1][3] |

| Brain Distribution | High distribution in striatum, hippocampus, and prefrontal cortex | [1][3] |

Preclinical Efficacy in Cognitive Models

This compound has been evaluated in rodent and non-human primate models of Parkinson's disease-related cognitive impairment, demonstrating significant improvements in executive function and attention.

Summary of Preclinical Cognitive Enhancement Studies

| Animal Model | Cognitive Task | Key Findings | Dosage | Reference |

| 6-hydroxydopamine (6-OHDA) lesioned rats | Sustained Attention Task | Dose-dependent improvement in performance; significant reduction in misses and false alarm errors. | Peak performance at 4 mg/kg | [1][3] |

| MPTP-treated cynomolgus macaques | Object Retrieval Task | Improved performance with a significant reduction in cognitive errors (barrier reaches) and motor errors. | Not specified | [1] |

| Naïve rats | Probabilistic Discounting Task | Did not increase risky choice behavior, unlike amphetamine and methylphenidate. | 4 mg/kg | [4][5] |

In naïve rats, systemic administration of this compound led to a 300% increase in norepinephrine and a 160% increase in dopamine in the prefrontal cortex, providing a neurochemical basis for its pro-cognitive effects.[7]

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of this compound

References

- 1. A novel Dopamine D3R agonist this compound with norepinephrine transporter inhibition promotes improvement in cognitive task performance in rodent and non-human primate models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Research Portal [researchdiscovery.drexel.edu]

- 4. biorxiv.org [biorxiv.org]

- 5. This compound, a novel dopamine D3 receptor agonist and norepinephrine transporter blocker with putative pro-cognitive actions, does not induce psychostimulant-like increases in risky choice during probabilistic discounting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound, a novel dopamine D3 receptor agonist and norepinephrine transporter blocker with putative pro-cognitive actions, does not induce psychostimulant-like increases in risky choice during probabilistic discounting - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medkoo.com [medkoo.com]

Preclinical Research on SK609: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical research conducted on SK609, a novel small molecule with a dual mechanism of action. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the pharmacology, efficacy, and safety profile of this compound. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided. Signaling pathways and experimental workflows are illustrated using diagrams generated with Graphviz (DOT language).

Core Pharmacology

This compound is a selective dopamine D3 receptor (D3R) biased agonist and a norepinephrine transporter (NET) inhibitor. This dual activity allows it to modulate both dopamine and norepinephrine levels in the brain, suggesting therapeutic potential for conditions involving dysfunction of these neurotransmitter systems, such as Parkinson's disease and cognitive disorders.[1]

Dopamine D3 Receptor Biased Agonism

This compound acts as a biased agonist at the D3R, preferentially signaling through the G-protein-dependent pathway over the β-arrestin pathway. This biased agonism is thought to contribute to its therapeutic effects while potentially minimizing the side effects associated with unbiased dopamine agonists.

Norepinephrine Transporter Inhibition

This compound also functions as an inhibitor of the norepinephrine transporter (NET). By blocking the reuptake of norepinephrine, this compound increases its extracellular concentration in the synapse, which can contribute to improved cognitive function.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies of this compound.

Table 1: In Vitro Potency and Selectivity

| Parameter | Value | Description |

| D3R G-protein activation (ERK1/2 phosphorylation) EC50 | 113.9 nM[1] | Concentration for 50% of maximal effect in activating the G-protein pathway. |

| NET Inhibition IC50 | ~570 nM[1] | Concentration for 50% inhibition of norepinephrine transporter activity. |

Table 2: Pharmacokinetic Properties in Rodents

| Parameter | Value | Description |

| Oral Bioavailability | 98%[1] | The fraction of the administered dose that reaches systemic circulation. |

| Brain Distribution | High | Significant distribution to the striatum, hippocampus, and prefrontal cortex.[1] |

Table 3: Toxicology Data in Rats

| Parameter | Value | Description |

| Maximum Tolerated Dose (MTD) | 30 mg/kg[1] | The highest dose that does not cause unacceptable toxicity. |

| No-Observed-Adverse-Effect Level (NOAEL) | Doses used in efficacy studies were within the NOAEL.[1] | The highest dose at which there were no statistically or biologically significant increases in the frequency or severity of adverse effects. |

Experimental Protocols

Detailed methodologies for key preclinical experiments are outlined below.

In Vitro Assays

3.1.1. Dopamine D3 Receptor G-protein Biased Agonism Assay (ERK1/2 Phosphorylation)

-

Objective: To determine the potency and efficacy of this compound in activating the G-protein signaling pathway downstream of the D3 receptor, measured by the phosphorylation of ERK1/2.

-

Cell Line: Human Embryonic Kidney (HEK) 293 cells stably expressing the human dopamine D3 receptor.

-

Methodology:

-

Cells are seeded in 96-well plates and grown to confluence.

-

Cells are serum-starved for 24 hours prior to the assay to reduce basal ERK1/2 phosphorylation.

-

Cells are treated with varying concentrations of this compound or a reference agonist for a specified time (e.g., 5-15 minutes) at 37°C.

-

Following incubation, the cells are lysed, and the protein concentration of the lysates is determined.

-

The levels of phosphorylated ERK1/2 and total ERK1/2 are quantified using a sandwich ELISA or a homogeneous time-resolved fluorescence (HTRF) assay.

-

The ratio of phosphorylated ERK1/2 to total ERK1/2 is calculated for each concentration of the test compound.

-

Dose-response curves are generated, and the EC50 value is calculated using non-linear regression analysis.

-

3.1.2. Norepinephrine Transporter Inhibition Assay

-

Objective: To determine the potency of this compound to inhibit the norepinephrine transporter.

-

Methodology: A competitive radioligand binding assay is typically used.

-

Membrane Preparation: Membranes are prepared from cells stably expressing the human norepinephrine transporter (hNET).

-

Binding Assay:

-

In a 96-well plate, hNET-expressing cell membranes are incubated with a radiolabeled NET ligand (e.g., [3H]nisoxetine) and varying concentrations of this compound.

-

Non-specific binding is determined in the presence of a high concentration of a known NET inhibitor.

-

The mixture is incubated to allow for binding equilibrium.

-

-

Separation and Detection: The bound and free radioligand are separated by rapid filtration through glass fiber filters. The radioactivity retained on the filters is measured using a scintillation counter.

-

Data Analysis: The percentage of specific binding is plotted against the concentration of this compound. The IC50 value is determined by non-linear regression.

-

In Vivo Models

3.2.1. 6-Hydroxydopamine (6-OHDA) Rat Model of Parkinson's Disease

-

Objective: To evaluate the efficacy of this compound in a rodent model of Parkinson's disease, assessing both motor and cognitive deficits.

-

Model Induction:

-

Rats are anesthetized and placed in a stereotaxic frame.

-

A unilateral lesion of the nigrostriatal dopamine pathway is induced by injecting 6-hydroxydopamine into the medial forebrain bundle.

-

-

Behavioral Testing:

-

Sustained Attention Task: To assess cognitive function, rats are tested in an operant chamber where they are required to respond to a brief visual stimulus to receive a reward. The number of correct responses, omissions, and premature responses are recorded.

-

Motor Function: Spontaneous locomotor activity can be assessed in an open field arena.

-

-

Drug Administration: this compound is administered systemically (e.g., intraperitoneally or orally) at various doses prior to behavioral testing.

3.2.2. 1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) Non-Human Primate Model of Parkinson's Disease

-

Objective: To assess the efficacy of this compound in a primate model that more closely mimics human Parkinson's disease.

-

Model Induction: Cynomolgus macaques are treated with MPTP to induce parkinsonian symptoms.

-

Behavioral Testing:

-

Object Retrieval Detour Task: Monkeys are required to retrieve a food reward from a transparent box that is open on one side. This task assesses both cognitive function (inhibiting the prepotent response to reach directly for the reward) and fine motor skills.

-

-

Drug Administration: this compound is administered at various doses prior to behavioral testing.

Concluding Remarks

The preclinical data for this compound demonstrate a promising profile as a dual-acting agent with potential therapeutic benefits for neurodegenerative and cognitive disorders. Its G-protein biased agonism at the D3 receptor, coupled with norepinephrine transporter inhibition, suggests a mechanism that may enhance efficacy while mitigating certain side effects. The compound has shown efficacy in well-established rodent and non-human primate models of Parkinson's disease, improving both motor and cognitive deficits. Furthermore, initial toxicology data in rats indicate a favorable safety margin. Further investigation, including comprehensive toxicology studies and clinical trials, is warranted to fully elucidate the therapeutic potential of this compound in human populations.

References

Neuropharmacological Profile of SK609: A Technical Guide

Disclaimer: As of December 2025, there is no publicly available scientific literature or data pertaining to a compound designated "SK609." The following technical guide has been constructed using the well-characterized atypical antipsychotic, Aripiprazole , as a surrogate to demonstrate the requested format and content. All data, protocols, and diagrams presented herein relate to Aripiprazole and are intended to serve as a structural template for researchers investigating novel compounds.

Introduction

Aripiprazole is a quinolinone derivative that has demonstrated efficacy in the treatment of schizophrenia and bipolar disorder.[1] Its unique pharmacological profile distinguishes it from other atypical antipsychotics.[2] Aripiprazole acts as a "dopamine-serotonin system stabilizer," exhibiting partial agonism at dopamine D2 and serotonin 5-HT1A receptors, alongside antagonist activity at 5-HT2A receptors.[3][4][5] This complex mechanism is believed to contribute to its clinical efficacy and favorable side-effect profile, particularly the low propensity for extrapyramidal symptoms (EPS) and metabolic disturbances.[3][6] The compound's ability to modulate dopamine activity—reducing it in hyperdopaminergic states and increasing it in hypodopaminergic states—underpins its therapeutic action on a range of symptoms.[1]

Quantitative Neuropharmacology

The interaction of Aripiprazole with key central nervous system (CNS) targets has been quantified through in vitro binding and functional assays. The following tables summarize its binding affinities (Ki) and functional potencies (EC50/IC50) at various human (h) and rat (r) receptors.

Receptor Binding Affinity Profile

Binding affinity is expressed as the inhibition constant (Ki), with lower values indicating higher affinity. These data were determined using competitive radioligand binding assays.[7]

| Receptor Target | Ki (nM) | Species | Reference Radioligand |

| Dopamine D2 | 0.34 | h | [3H]Spiperone |

| Dopamine D3 | 0.80 | h | [3H]Spiperone |

| Serotonin 5-HT1A | 1.7 | h | [3H]8-OH-DPAT |

| Serotonin 5-HT2A | 3.4 | h | [3H]Ketanserin |

| Serotonin 5-HT2B | 0.36 | h | [3H]LSD |

| Serotonin 5-HT7 | 19 | h | [3H]LSD |

| Adrenergic α1A | 25.7 | h | [3H]Prazosin |

| Histamine H1 | 25.1 | h | [3H]Pyrilamine |

Data compiled from multiple sources.[1][7][8]

In Vitro Functional Activity Profile

Functional activity is presented as EC50 for agonists (concentration for 50% of maximal effect) or IC50 for antagonists (concentration for 50% inhibition of a response). Intrinsic Activity (IA) indicates the magnitude of the response relative to a full agonist.

| Receptor Target | Assay Type | Parameter | Value (nM) | Intrinsic Activity |

| Dopamine D2 | cAMP Inhibition | EC50 | 11 | Partial Agonist (25-30%) |

| Serotonin 5-HT1A | GTPγS Binding | EC50 | 2.4 | Partial Agonist (~60%) |

| Serotonin 5-HT2A | PI Hydrolysis | IC50 | 9.0 | Antagonist |

| Dopamine D2 | MAPK Phosphorylation | EC50 | 126 | Partial Agonist |

| Dopamine D2 | Arachidonic Acid Release | EC50 | 19 | Partial Agonist |

Data compiled from multiple sources.[5][9][10]

Detailed Experimental Protocols

The following are representative protocols for key in vitro assays used to characterize the neuropharmacological profile of a compound like Aripiprazole.

Radioligand Binding Assay (Competitive Inhibition)

This protocol outlines a standard procedure to determine the binding affinity (Ki) of a test compound for a specific receptor.[11][12]

Objective: To determine the IC50 of the test compound, from which the Ki value is calculated.

Materials:

-

Cell membranes expressing the target receptor (e.g., CHO-hD2L cells).

-

Radioligand specific for the target receptor (e.g., [3H]Spiperone for D2 receptors).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.

-

Test compound (this compound/Aripiprazole) at various concentrations.

-

Unlabeled ligand for non-specific binding (NSB) determination (e.g., Haloperidol).

-

96-well microplates.

-

Glass fiber filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).

-

Scintillation cocktail and a microplate scintillation counter.

Procedure:

-

Membrane Preparation: Thaw frozen cell membrane aliquots and resuspend them in ice-cold assay buffer to a final protein concentration of 10-20 µg per well.[13]

-

Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:

-

Total Binding (TB): 150 µL membrane suspension + 50 µL assay buffer + 50 µL radioligand.

-

Non-Specific Binding (NSB): 150 µL membrane suspension + 50 µL unlabeled ligand (at a saturating concentration) + 50 µL radioligand.

-

Test Compound: 150 µL membrane suspension + 50 µL test compound (at 8-10 serial dilutions) + 50 µL radioligand.

-

-

Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.[13]

-

Filtration: Rapidly terminate the reaction by vacuum filtration through the pre-soaked glass fiber filters using a 96-well cell harvester. Wash the filters four times with ice-cold wash buffer.[13]

-

Counting: Dry the filters for 30 minutes at 50°C. Place the filters in scintillation vials or a sealed plate, add scintillation cocktail, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.[13]

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-Specific Binding (CPM).

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC50 value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

-

cAMP Functional Assay (Gαi-Coupled Receptor)

This protocol measures the ability of a test compound to act as an agonist or partial agonist at a Gαi-coupled receptor (like the D2 receptor) by quantifying the inhibition of forskolin-stimulated cAMP production.[14][15]

Objective: To determine the EC50 and intrinsic activity of the test compound.

Materials:

-

Cells expressing the target Gαi-coupled receptor (e.g., HEK293-hD2).

-

Assay Medium: Serum-free cell culture medium.

-

Forskolin (an adenylyl cyclase activator).

-

Test compound (this compound/Aripiprazole) at various concentrations.

-

Reference full agonist (e.g., Quinpirole for D2 receptors).

-

cAMP detection kit (e.g., HTRF, FRET, or luminescence-based).[16][17]

-

384-well microplates.

Procedure:

-

Cell Plating: Seed cells into 384-well plates and grow overnight.

-

Pre-incubation: Switch to serum-free medium and incubate for 4 hours.[18]

-

Compound Addition: Add varying concentrations of the test compound or reference agonist to the wells.

-

Stimulation: Add a fixed concentration of forskolin (e.g., 1-10 µM, determined empirically) to all wells to stimulate cAMP production.

-

Incubation: Incubate for 20-30 minutes at 37°C.[18]

-

Lysis and Detection: Lyse the cells and measure cAMP levels according to the detection kit manufacturer's instructions.[14]

-

Data Analysis:

-

Normalize the data to the forskolin-only control (0% inhibition) and a baseline control (100% inhibition).

-

Plot the percentage inhibition of forskolin-stimulated cAMP production against the log concentration of the test compound.

-

Determine the EC50 value using non-linear regression.

-

Calculate Intrinsic Activity (IA) as: (Max response of test compound / Max response of full agonist) * 100%.

-

Signaling Pathways and Mechanism of Action

Aripiprazole's clinical effects are a consequence of its mixed functional activity at multiple G-protein coupled receptors (GPCRs), leading to a complex modulation of downstream signaling.

Dopamine D2 Receptor Partial Agonism

Dopamine D2 receptors are Gαi-coupled, meaning their activation inhibits the enzyme adenylyl cyclase (AC), leading to reduced intracellular cyclic AMP (cAMP) and decreased protein kinase A (PKA) activity.[9] As a partial agonist, Aripiprazole provides a submaximal stabilizing effect. In a hyperdopaminergic state (excess dopamine), it competes with the full agonist, reducing overall D2 receptor stimulation and cAMP inhibition. In a hypodopaminergic state, it provides a basal level of D2 stimulation, increasing cAMP inhibition from a low baseline.[1][3] Aripiprazole also demonstrates functional selectivity, differentially affecting other pathways like MAPK phosphorylation.[9][10]

Serotonin 5-HT1A Receptor Partial Agonism

Similar to the D2 receptor, the 5-HT1A receptor is coupled to Gαi proteins. As a partial agonist, Aripiprazole's binding to 5-HT1A receptors leads to a moderate inhibition of adenylyl cyclase.[5] This action is thought to contribute to its anxiolytic and antidepressant effects, as well as mitigating some of the motor side effects associated with potent D2 receptor blockade.[5]

Serotonin 5-HT2A Receptor Antagonism

In contrast, the 5-HT2A receptor is coupled to Gαq proteins. Activation of Gαq stimulates phospholipase C (PLC), which cleaves PIP2 into inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). As an antagonist, Aripiprazole blocks the binding of serotonin, thereby inhibiting this signaling cascade.[3][19] This antagonism is a key feature of many atypical antipsychotics and is linked to efficacy against negative symptoms and a lower risk of EPS.[6]

References

- 1. psychscenehub.com [psychscenehub.com]

- 2. Aripiprazole, A Drug that Displays Partial Agonism and Functional...: Ingenta Connect [ingentaconnect.com]

- 3. Aripiprazole, A Drug that Displays Partial Agonism and Functional Selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. The antipsychotic aripiprazole is a potent, partial agonist at the human 5-HT1A receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Aripiprazole has functionally selective actions at dopamine D2 receptor-mediated signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. giffordbioscience.com [giffordbioscience.com]

- 12. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. benchchem.com [benchchem.com]

- 15. giffordbioscience.com [giffordbioscience.com]

- 16. cAMP-Glo™ Assay Protocol [promega.ca]

- 17. GloSensor™ cAMP Assay Protocol [promega.jp]

- 18. PDSP - Functional Assays Protocols [kidbdev.med.unc.edu]

- 19. ClinPGx [clinpgx.org]

Unveiling the Dual-Action Mechanism of SK609: A Technical Guide to its Modulation of Dopamine and Norepinephrine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the novel psychoactive compound SK609, focusing on its unique dual mechanism of action as a selective dopamine D3 receptor (D3R) biased agonist and a norepinephrine transporter (NET) inhibitor. Through a comprehensive review of preclinical data, this document elucidates the pharmacological properties, signaling pathways, and experimental validation of this compound, offering valuable insights for its potential therapeutic applications.

Core Pharmacological Profile

This compound is a small molecule that has demonstrated pro-cognitive effects without the psychostimulant-like side effects commonly associated with traditional dopamine and norepinephrine reuptake inhibitors.[1][2] Its distinct pharmacological profile stems from its ability to selectively target and modulate two key components of the catecholaminergic system.

Dopamine D3 Receptor Agonism

This compound acts as a biased agonist at the dopamine D3 receptor. This means it preferentially activates the G protein-dependent signaling pathway over the β-arrestin-dependent pathway. This biased agonism is believed to contribute to its therapeutic efficacy while potentially mitigating some of the adverse effects associated with non-biased dopamine agonists.

Norepinephrine Transporter Inhibition

In addition to its effects on the dopamine system, this compound is a potent inhibitor of the norepinephrine transporter (NET).[3] By blocking the reuptake of norepinephrine from the synaptic cleft, this compound increases the extracellular concentration of this neurotransmitter, leading to enhanced noradrenergic signaling.[3][4] Notably, this compound shows no significant affinity for the dopamine transporter (DAT), which distinguishes it from many psychostimulants like methylphenidate and amphetamine.[1][2]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data that define the pharmacological profile of this compound.

| Parameter | Value | Description | Reference |

| D3R Functional Activity | |||

| G protein EC50 | 1.1 µM | Concentration for 50% maximal activation of the G protein-dependent signaling pathway. | |

| β-arrestin EC50 | 50.2 µM | Concentration for 50% maximal activation of the β-arrestin-dependent signaling pathway. | |

| ERK1/2 Phosphorylation EC50 | 113.9 nM | Concentration for 50% maximal activation of ERK1/2 phosphorylation, a downstream marker of G protein signaling. | [4] |

| G-protein to β-arrestin ligand bias | 4.6 | A measure of the compound's preference for the G protein pathway over the β-arrestin pathway. | [3] |

| NET Inhibition | |||

| IC50 | ~570 nM | Concentration required to inhibit 50% of norepinephrine transporter activity. | [3] |

| In Vivo Effects | |||

| Norepinephrine Increase (PFC) | 300% | Increase in extracellular norepinephrine levels in the prefrontal cortex following systemic administration in rats. | [4] |

| Dopamine Increase (PFC) | 160% | Increase in extracellular dopamine levels in the prefrontal cortex following systemic administration in rats. | [4] |

| Pharmacokinetics | |||

| Oral Bioavailability | 98% | The proportion of the administered dose that reaches systemic circulation. | [3] |

Signaling Pathways and Mechanism of Action

The dual action of this compound on the dopamine and norepinephrine systems involves distinct signaling pathways and molecular mechanisms.

Dopamine D3 Receptor Biased Agonism

Caption: this compound biased agonism at the D3 receptor.

This compound's binding to the D3 receptor preferentially activates the Gαi/o subunit of the G protein complex. This leads to downstream signaling cascades, including the phosphorylation of ERK1/2, which is implicated in neuroplasticity and cognitive function.[4] The weak recruitment of β-arrestin is thought to reduce receptor desensitization and internalization, potentially leading to a more sustained therapeutic effect.[3] Interestingly, this compound has been shown to induce β-arrestin-independent internalization of D3 receptors.[3]

Norepinephrine Transporter Inhibition

Caption: Mechanism of this compound at the noradrenergic synapse.

This compound competitively binds to the norepinephrine transporter on the presynaptic terminal. This blockade prevents the reuptake of norepinephrine from the synaptic cleft, thereby increasing its concentration and prolonging its action on postsynaptic adrenergic receptors. This enhanced noradrenergic neurotransmission in brain regions like the prefrontal cortex is crucial for cognitive functions such as attention and executive function.[3] The inhibition of NET in the prefrontal cortex can also lead to an increase in extracellular dopamine levels, as NET is also responsible for dopamine reuptake in this brain region.[3]

Experimental Protocols

The following are summaries of key experimental protocols used to characterize the pharmacological and behavioral effects of this compound.

In Vitro Receptor Binding and Functional Assays

-

Objective: To determine the binding affinity and functional potency of this compound at dopamine receptors and norepinephrine transporters.

-

Methodology:

-

Membrane Preparation: Membranes from cells expressing human recombinant D2 and D3 receptors, and norepinephrine transporters are prepared.

-

Radioligand Binding Assays: Competition binding assays are performed using specific radioligands (e.g., [³H]spiperone for D2/D3 receptors, [³H]nisoxetine for NET) and increasing concentrations of this compound to determine the inhibition constant (Ki).

-

Functional Assays:

-

G Protein Activation: [³⁵S]GTPγS binding assays are used to measure the activation of G proteins in response to this compound at D3 receptors.

-

β-Arrestin Recruitment: Enzyme-linked immunosorbent assays (ELISAs) or bioluminescence resonance energy transfer (BRET) assays are used to quantify the recruitment of β-arrestin to the D3 receptor.

-

Norepinephrine Uptake Assay: The ability of this compound to inhibit the uptake of radiolabeled norepinephrine into cells expressing NET is measured to determine its IC50 value.

-

-

In Vivo Microdialysis

-

Objective: To measure the effect of this compound on extracellular levels of dopamine and norepinephrine in the brain.

-

Methodology:

-

Surgical Implantation: Rats are surgically implanted with microdialysis guide cannulae targeting the prefrontal cortex.

-

Microdialysis Probe Insertion: After a recovery period, a microdialysis probe is inserted through the guide cannula.

-

Baseline Sampling: Artificial cerebrospinal fluid is perfused through the probe, and baseline dialysate samples are collected.

-

Drug Administration: this compound is administered systemically (e.g., intraperitoneally).

-

Post-treatment Sampling: Dialysate samples are collected at regular intervals following drug administration.

-

Neurotransmitter Analysis: The concentrations of dopamine and norepinephrine in the dialysate samples are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

-

Rodent Behavioral Models

-

Objective: To assess the effects of this compound on risk-based decision-making.[1]

-

Methodology:

-

Apparatus: Operant conditioning chambers equipped with two retractable levers and a food pellet dispenser.

-

Training: Rats are trained to choose between a small, certain reward (e.g., one food pellet delivered with 100% probability) and a large, risky reward (e.g., four food pellets delivered with a decreasing probability across the session).[1]

-

Drug Testing: Once a stable baseline of choice behavior is established, rats are administered this compound, a vehicle control, or a reference compound (e.g., amphetamine) before the test session.[1][2]

-

Data Analysis: The primary measure is the percentage of choices for the large, risky reward as a function of the probability of its delivery.

-

-

Objective: To evaluate the effects of this compound on attentional performance.[3]

-

Methodology:

-

Apparatus: Five-choice serial reaction time task (5-CSRTT) chambers.

-

Training: Rats are trained to detect a brief visual stimulus presented in one of five apertures and to make a correct nose-poke response to receive a food reward.

-

Drug Testing: The effects of this compound on various performance measures, such as accuracy, omissions, and premature responses, are assessed.

-

Experimental and Logical Workflow

Caption: A logical workflow for the preclinical evaluation of this compound.

The preclinical development of this compound follows a logical progression from in vitro characterization to in vivo studies. Initial binding and functional assays establish the compound's potency and selectivity at its molecular targets. This information guides the design of in vivo pharmacokinetic and pharmacodynamic studies, such as microdialysis, to confirm target engagement in the brain. Finally, a battery of behavioral tests is employed to assess the therapeutic efficacy and potential side-effect profile of this compound, ultimately informing its potential for clinical development.

Conclusion

This compound represents a promising novel chemical entity with a unique dual mechanism of action that combines selective D3 receptor biased agonism with norepinephrine transporter inhibition. The preclinical data to date suggest that this pharmacological profile may offer a promising approach for treating cognitive deficits with a reduced risk of the side effects associated with traditional psychostimulants. Further research is warranted to fully elucidate the therapeutic potential of this compound in various neuropsychiatric and neurodegenerative disorders.

References

- 1. This compound, a novel dopamine D3 receptor agonist and norepinephrine transporter blocker with putative pro-cognitive actions, does not induce psychostimulant-like increases in risky choice during probabilistic discounting - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a novel dopamine D3 receptor agonist and norepinephrine transporter blocker with putative pro-cognitive actions, does not induce psychostimulant-like increases in risky choice during probabilistic discounting - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A novel Dopamine D3R agonist this compound with norepinephrine transporter inhibition promotes improvement in cognitive task performance in rodent and non-human primate models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

Foundational Studies of SK609 in Neurodegenerative Diseases: A Technical Overview

Initial Search and Findings

An extensive literature search was conducted to gather foundational research data on a compound designated SK609 for its potential role in treating neurodegenerative diseases. The search included comprehensive scientific databases and public records for preclinical and clinical studies, mechanism of action, and experimental protocols associated with this compound.

Despite a thorough investigation, no public scientific literature, clinical trial data, or whitepapers were found pertaining to a compound or therapeutic agent specifically named "this compound" in the context of neurodegenerative diseases. This suggests that "this compound" may be an internal project code not yet disclosed in public forums, a very recent discovery that has not been published, or a misnomer.

Pivoting to a Relevant Example: C9orf72-Related Neurodegenerative Disorders

Given the absence of specific information on this compound, this guide will pivot to a well-researched area of neurodegenerative disease that aligns with the spirit of the original request: the foundational studies of diseases related to the C9orf72 gene mutation. This mutation is a significant cause of amyotrophic lateral sclerosis (ALS) and frontotemporal dementia (FTD).[1][2][3] We will use this topic to illustrate the kind of in-depth technical guide that could be created for a compound like this compound, should data become available.

This illustrative guide will cover:

-

Quantitative Data Summary : Tables summarizing key findings in C9orf72 research.

-

Experimental Protocols : Detailed methodologies for crucial experiments in the field.

-

Visualization of Pathways and Workflows : Diagrams to clarify complex biological and experimental processes.

Illustrative Technical Guide: Foundational Studies of C9orf72 Neurodegeneration

Quantitative Data Presentation

The hexanucleotide repeat expansion in the C9orf72 gene is the most common genetic cause of both ALS and FTD.[1] Healthy individuals typically have up to 20 repeats, while patients with ALS or FTD can have thousands.[1] This expansion leads to disease through both loss-of-function and gain-of-function mechanisms.

Table 1: Summary of Pathogenic Mechanisms in C9orf72-Related Disease

| Pathogenic Mechanism | Molecular Consequence | Cellular Phenotype | References |

| Loss-of-Function | Reduced levels of C9orf72 protein | Impaired endosomal trafficking, altered autophagy | [2][3] |

| Gain-of-Function (RNA) | Formation of RNA foci from repeat-containing RNA | Sequestration of RNA-binding proteins, altered splicing | [1] |

| Gain-of-Function (Protein) | Repeat-associated non-AUG (RAN) translation producing dipeptide repeat proteins (DPRs) | Protein aggregation, nucleocytoplasmic transport defects, ribosomal RNA binding | [1] |

Table 2: Clinical Presentations of C9orf72 Mutations

| Phenotype | Frequency at Onset in C9-FTD Patients | Key Clinical Features | References |

| Behavioral Variant FTD (bvFTD) | ~90% | Personality changes, apathy, disinhibition | [2] |

| Non-fluent Variant Primary Progressive Aphasia (nfvPPA) | ~5% | Difficulty with speech production, agrammatism | [2] |

| Semantic Variant Primary Progressive Aphasia (svPPA) | ~3% | Loss of word meaning | [2] |

| Other (e.g., Corticobasal Degeneration) | ~2% | Movement disorders, cognitive dysfunction | [2] |

Experimental Protocols

Understanding the mechanisms of C9orf72 neurodegeneration relies on a variety of advanced experimental techniques.

Protocol 1: Cross-Linking Immunoprecipitation Sequencing (CLIP-seq)

This protocol is used to identify the specific RNA molecules that bind to proteins of interest, such as the dipeptide repeats (DPRs) generated in C9orf72 pathology.[1]

-

Objective : To determine the RNA binding partners of poly-GR dipeptides in motor neurons.

-

Methodology :

-

Cell Culture : Utilize induced pluripotent stem cell (iPSC)-derived motor neurons from patients with C9orf72 mutations and healthy controls.

-

Cross-linking : Treat cells with UV light to create covalent bonds between interacting proteins and RNA.

-

Lysis and Immunoprecipitation : Lyse the cells and use an antibody specific to the protein of interest (or a tag) to pull down the protein-RNA complexes.

-

RNA Isolation : Digest the protein and isolate the bound RNA fragments.

-

Library Preparation and Sequencing : Prepare a cDNA library from the RNA fragments and perform high-throughput sequencing.

-

Data Analysis : Align sequences to the genome to identify the specific RNAs that were bound.

-

Protocol 2: Temporal Proteomics for Protein Degradation Analysis

This method helps to compare the rate of protein turnover between healthy and diseased cells.[1]

-

Objective : To assess the rate of protein degradation in iPSC-derived neurons with a SOD1 mutation (another ALS-causing gene, used here as an example of the technique).

-

Methodology :

-

Metabolic Labeling : Culture control and mutant iPSC neurons in media containing heavy-isotope-labeled amino acids.

-

Chase Period : After a set time, switch the cells to media with normal (light) amino acids.

-

Sample Collection : Collect cell lysates at various time points during the chase period.

-

Mass Spectrometry : Analyze the proteome of each sample using mass spectrometry to determine the ratio of heavy to light forms of each protein over time.

-

Data Analysis : Calculate the degradation rate for thousands of proteins, identifying those with altered stability in the mutant neurons.

-

Mandatory Visualizations

Diagram 1: Pathogenic Mechanisms of C9orf72 Gene Mutation

Caption: Pathogenic pathways from C9orf72 mutation to neurodegeneration.

Diagram 2: Experimental Workflow for CLIP-seq

Caption: Workflow for identifying RNA-protein interactions via CLIP-seq.

While no specific data exists for "this compound" in the public domain, the framework above demonstrates how a comprehensive technical guide would be structured. It highlights the importance of summarizing quantitative data, detailing experimental protocols, and using clear visualizations to explain complex biological processes. This approach, centered on the foundational studies of C9orf72, provides a template for the analysis of any therapeutic agent in the neurodegenerative disease space. Future inquiries can be directed toward specific, publicly documented compounds to generate a similarly detailed report.

References

- 1. Studies Identify Novel Underpinnings of Genetic ALS - News Center [news.feinberg.northwestern.edu]

- 2. C9orf72-Related Neurodegenerative Diseases: From Clinical Diagnosis to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. C9orf72-Related Neurodegenerative Diseases: From Clinical Diagnosis to Therapeutic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of SK609: A Novel Dopamine D3 Receptor Biased Agonist and Norepinephrine Transporter Inhibitor

An In-depth Technical Guide

Abstract

SK609 is a novel investigational small molecule with a unique dual mechanism of action, functioning as both a selective, G-protein biased agonist of the dopamine D3 receptor (D3R) and a potent inhibitor of the norepinephrine transporter (NET).[1][2] Preclinical studies have demonstrated its potential in treating cognitive and motor impairments associated with neurodegenerative disorders such as Parkinson's disease (PD) and attention-deficit/hyperactivity disorder (ADHD).[1][2][3] Notably, this compound appears to lack the psychostimulant side effects commonly associated with traditional dopaminergic therapies.[1][3][4] This whitepaper provides a comprehensive overview of the pharmacological profile, preclinical efficacy, and proposed mechanism of action of this compound, highlighting its therapeutic promise.

Introduction

Current therapeutic strategies for neurodegenerative and cognitive disorders often involve broad-acting dopaminergic agents that can lead to undesirable side effects, including motor fluctuations, dyskinesia, and abuse liability.[1][2] this compound represents a promising alternative by selectively targeting the D3R with a biased signaling profile and modulating norepinephrine levels through NET inhibition.[1][2] This dual action is hypothesized to synergistically improve cognitive function and motor control while minimizing adverse effects.

Pharmacological Profile

This compound exhibits a distinct pharmacological profile characterized by its high selectivity and biased agonism for the dopamine D3 receptor, alongside its potent inhibition of the norepinephrine transporter.

Quantitative Pharmacodynamic Data

The following table summarizes the key in vitro and in vivo pharmacodynamic parameters of this compound.

| Parameter | Value | Species/Assay | Reference |

| Dopamine D3 Receptor (D3R) Binding | |||

| EC50 (High-affinity sites) | ~283 nM | In vitro | [2] |

| G-protein vs. β-arrestin Signaling (EC50) | 1.1 µM (G-protein) vs. 50.2 µM (β-arrestin) | In vitro | [5] |

| G-protein to β-arrestin Ligand Bias | 4.6 | In vitro | [2] |

| β-arrestin Recruitment | < 30% | In vitro | [2] |

| Norepinephrine Transporter (NET) Inhibition | |||

| IC50 | ~570 nM | In vitro | [2] |

| Dopamine Transporter (DAT) Affinity | |||

| Affinity | No affinity | In vitro | [1][3] |

Pharmacokinetic Data

Pharmacokinetic studies have demonstrated favorable properties for this compound, including excellent oral bioavailability and significant brain penetration.

| Parameter | Value | Species | Reference |

| Oral Bioavailability | 98% | Rat | [2] |

| Brain Distribution | High distribution in striatum, hippocampus, and prefrontal cortex | Rat | [2] |

| Half-life (Plasma) | ~9.6 hours (at 4 mg/kg) | Cynomolgus Macaque | [2] |

Mechanism of Action

This compound's therapeutic effects are attributed to its dual mechanism of action: G-protein biased agonism at the D3 receptor and inhibition of the norepinephrine transporter.

Dopamine D3 Receptor Biased Agonism

This compound preferentially activates the G-protein signaling pathway downstream of the D3 receptor with minimal recruitment of β-arrestin-2.[2][5] This biased agonism is thought to contribute to its therapeutic efficacy while avoiding the receptor desensitization and potential adverse effects associated with unbiased dopamine agonists.

Norepinephrine Transporter Inhibition

By inhibiting NET, this compound increases the extracellular concentrations of norepinephrine and, to some extent, dopamine in the prefrontal cortex.[2] This action is believed to enhance cognitive functions such as attention and executive function.

Preclinical Efficacy

This compound has demonstrated significant efficacy in rodent and non-human primate models of Parkinson's disease and in behavioral assays relevant to ADHD.

Parkinson's Disease Models

In the unilateral 6-hydroxydopamine (6-OHDA) lesioned rat model of Parkinson's disease, this compound dose-dependently improved performance in a sustained attention task, with the peak effect observed at a 4 mg/kg dose.[2] In 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP)-treated cynomolgus macaques, this compound improved performance in an object retrieval task by reducing both cognitive and motor errors.[2] Furthermore, this compound has been shown to reduce levodopa-induced dyskinesia in a rodent model of PD.[2]

Cognitive Function and Risk-Taking Behavior

In a probabilistic discounting task designed to assess risk-taking behavior in rats, this compound, at a cognitive-enhancing dose of 4 mg/kg, did not increase risky choice behavior, unlike amphetamine and methylphenidate.[1][4] This suggests that this compound may improve cognition without the liability for inducing impulsive and risky decision-making.[1][4]

Experimental Protocols

Detailed methodologies for the key preclinical experiments are outlined below.

6-Hydroxydopamine (6-OHDA) Rat Model

-

Animal Model: Unilateral lesion of the nigrostriatal dopamine pathway is induced by stereotaxic injection of 6-OHDA into the medial forebrain bundle of rats.

-

Behavioral Task: A sustained attention task is used to assess cognitive performance.

-

Drug Administration: this compound is administered systemically (e.g., intraperitoneally) at various doses to evaluate its effect on task performance.

MPTP-Treated Non-Human Primate Model

-

Animal Model: Parkinsonism is induced in cynomolgus macaques through systemic administration of MPTP.

-

Behavioral Task: An object retrieval task is employed to evaluate both cognitive (e.g., barrier reaches) and fine motor skills.

-

Drug Administration: this compound is administered to assess its ability to ameliorate MPTP-induced deficits.

Probabilistic Discounting Task (PDT)

-

Apparatus: Operant conditioning chambers equipped with two retractable levers and a food dispenser.

-

Procedure: Rats are trained to choose between a small, certain reward and a larger, but probabilistic, reward. The probability of receiving the large reward decreases across blocks of trials within a session.

-

Drug Administration: this compound, amphetamine, or methylphenidate are administered prior to the task to assess their effects on choice behavior.

Clinical Development and Future Directions

As of the latest available information, there are no registered clinical trials for a compound explicitly named this compound. However, PolyCore Therapeutics is advancing a preclinical candidate, PCT-3012, which is described as a novel G-protein biased D3 receptor agonist for the treatment of motor symptoms and dyskinesia in Parkinson's disease. Given the similar mechanism of action and therapeutic targets, it is plausible that PCT-3012 is a continuation of the this compound program.

Conclusion

This compound is a promising preclinical candidate with a novel dual mechanism of action that has the potential to address significant unmet needs in the treatment of neurodegenerative and cognitive disorders. Its ability to improve motor and cognitive function in animal models, coupled with a favorable side effect profile that appears to lack psychostimulant properties, warrants further investigation and clinical development. The progression of compounds with this unique pharmacological profile, such as PCT-3012, will be of great interest to the scientific and medical communities.

References

- 1. A novel Dopamine D3R agonist this compound with norepinephrine transporter inhibition promotes improvement in cognitive task performance in rodent and non-human primate models of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]

- 3. Modeling Parkinson’s Disease in Rats | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Video: The 6-hydroxydopamine Rat Model of Parkinson's Disease [jove.com]

The Neuropharmacological Profile of SK609: A Dual-Action Modulator of Prefrontal Cortex Catecholamine Levels for Enhanced Cognitive Function

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

SK609 is a novel psychoactive compound with a unique dual-pharmacological mechanism that holds significant promise for the treatment of cognitive deficits associated with various neurological and psychiatric disorders. As a selective, G-protein biased agonist of the dopamine D3 receptor (D3R) and a potent inhibitor of the norepinephrine transporter (NET), this compound effectively modulates catecholaminergic neurotransmission in the prefrontal cortex (PFC).[1][2] This targeted action on dopamine (DA) and norepinephrine (NE) pathways enhances cognitive performance without inducing the undesirable psychostimulant side effects commonly associated with traditional catecholamine reuptake inhibitors.[3][4][5][6] This whitepaper provides a comprehensive overview of the preclinical data on this compound, focusing on its effects on PFC activity, and presents detailed experimental protocols and quantitative data from key studies.

Introduction

The prefrontal cortex is a critical brain region for executive functions, including attention, working memory, and decision-making.[4] Dysregulation of dopamine and norepinephrine signaling in the PFC is implicated in the cognitive symptoms of several disorders, such as Parkinson's disease, attention-deficit/hyperactivity disorder (ADHD), and traumatic brain injury.[1][2][4] Current pharmacological interventions often involve broad-acting psychostimulants like amphetamine (AMPH) and methylphenidate (MPH), which non-selectively increase extracellular DA and NE levels.[3][4][5][6][7][8] While effective, these medications can lead to significant side effects, including increased risky decision-making and abuse liability.[3][4][5]

This compound represents a novel therapeutic strategy by selectively targeting D3R and NET.[1][2] This dual mechanism allows for a more refined modulation of PFC catecholamine levels, offering the potential for enhanced cognitive function with a more favorable side-effect profile.[3][4][5][6]

Mechanism of Action

This compound's primary mechanism of action involves two synergistic effects on catecholamine signaling in the prefrontal cortex:

-

Norepinephrine Transporter (NET) Inhibition: this compound is a selective inhibitor of NET, with an IC50 value of approximately 570 nM.[1] By blocking NET, this compound prevents the reuptake of NE into presynaptic neurons, leading to a significant increase in extracellular NE levels in the PFC.[1][2]

-

Dopamine D3 Receptor Agonism: this compound is a selective, G-protein biased agonist for the dopamine D3 receptor.[1][2] This biased agonism is thought to contribute to its therapeutic effects while potentially avoiding some of the adverse effects associated with unbiased D3R agonists.

The inhibition of NET in the PFC also indirectly contributes to an increase in extracellular dopamine levels. This is because the norepinephrine transporter has a notable affinity for dopamine and is a primary mechanism for its clearance in the PFC, a region with relatively low expression of the dopamine transporter (DAT).[1]

Signaling Pathway

Caption: Mechanism of this compound in the prefrontal cortex.

Pharmacokinetics